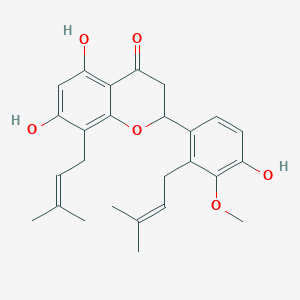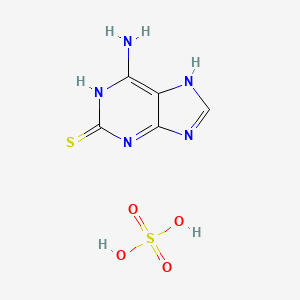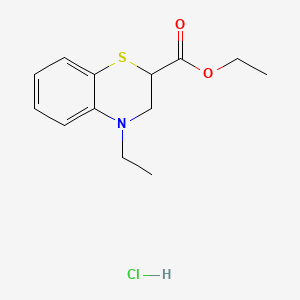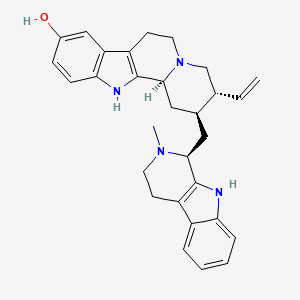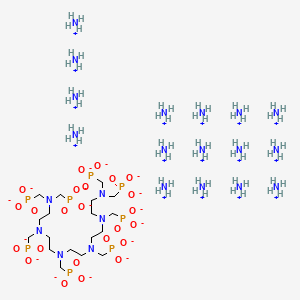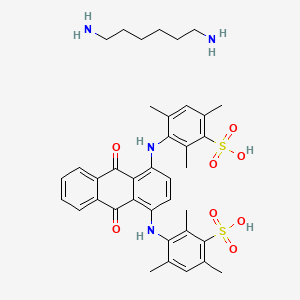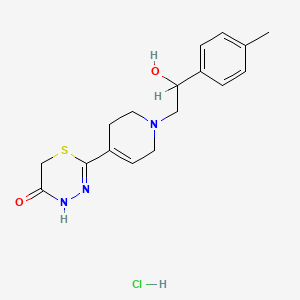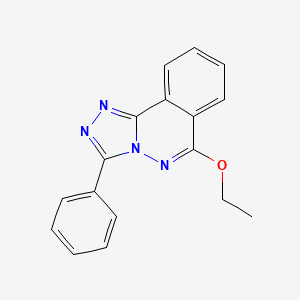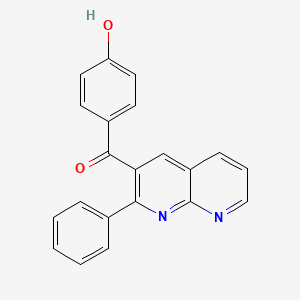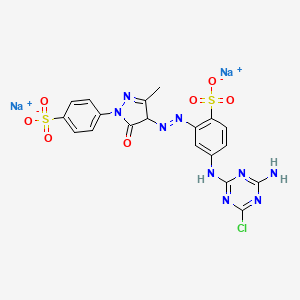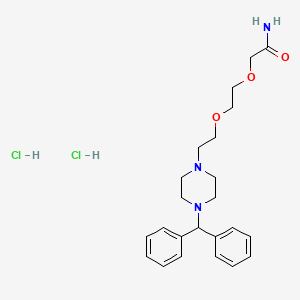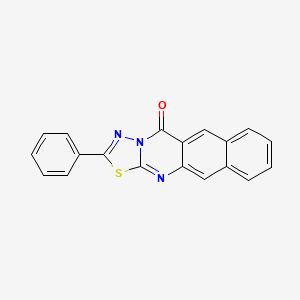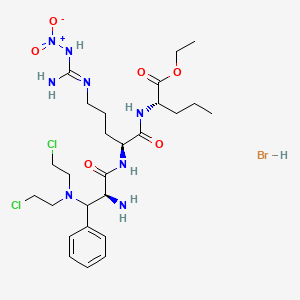
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and amidation. The final step involves the formation of the monohydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process would also involve rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the inhibition of their activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Ethyl N-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-N5-(imino(nitroamino)methyl)-L-ornithyl)-L-norvalinate monohydrobromide can be compared with other similar compounds, such as:
Bis(2-chloroethyl)ethylamine: Shares structural similarities but differs in its functional groups and overall complexity.
Ethyl 3-({[(2-chloroethyl)amino]carbonyl}amino)isonicotinate: Similar in having bis(2-chloroethyl)amino groups but varies in its core structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
35849-53-7 |
|---|---|
Formule moléculaire |
C26H43BrCl2N8O6 |
Poids moléculaire |
714.5 g/mol |
Nom IUPAC |
ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[bis(2-chloroethyl)amino]-3-phenylpropanoyl]amino]-5-[[amino(nitramido)methylidene]amino]pentanoyl]amino]pentanoate;hydrobromide |
InChI |
InChI=1S/C26H42Cl2N8O6.BrH/c1-3-9-20(25(39)42-4-2)33-23(37)19(12-8-15-31-26(30)34-36(40)41)32-24(38)21(29)22(18-10-6-5-7-11-18)35(16-13-27)17-14-28;/h5-7,10-11,19-22H,3-4,8-9,12-17,29H2,1-2H3,(H,32,38)(H,33,37)(H3,30,31,34);1H/t19-,20-,21-,22?;/m0./s1 |
Clé InChI |
ODJVXBXZQHPSNS-GSJIPYROSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)OCC)NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)[C@H](C(C1=CC=CC=C1)N(CCCl)CCCl)N.Br |
SMILES canonique |
CCCC(C(=O)OCC)NC(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)C(C(C1=CC=CC=C1)N(CCCl)CCCl)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


